molecular formula C15H21N3O4S B5547180 N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-2-methoxynicotinamide

N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-2-methoxynicotinamide

Cat. No. B5547180
M. Wt: 339.4 g/mol
InChI Key: ZXOZQGCQFIDMSY-OLZOCXBDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds similar to N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-2-methoxynicotinamide often involves asymmetric cyclopropanation reactions catalyzed by Rhodium(II) complexes, as well as 1,3-dipolar cycloaddition reactions. For example, the rhodium N-(arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes in the presence of alkenes has been utilized to synthesize functionalized cyclopropanes in a highly diastereoselective and enantioselective manner (Davies et al., 1996). Furthermore, (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, a useful intermediate for the synthesis of various bioactive molecules, has been synthesized via 1,3-dipolar cycloaddition reaction (Kotian et al., 2005).

Scientific Research Applications

Pharmacokinetics and Oncology Research

  • Phase I Pharmacokinetic Study : A study on TZT-1027, a cytotoxic dolastatin 10 derivative inhibiting microtubule assembly, explores its pharmacokinetics, indicating the importance of understanding how similar complex compounds are absorbed, distributed, metabolized, and excreted in the human body. This research is crucial for developing new cancer treatments (de Jonge et al., 2005).

Neurotoxicity and Environmental Health

  • Environmental Exposure Study : Research on the exposure to organophosphorus and pyrethroid pesticides in children emphasizes the significance of studying environmental health and the impact of chemical compounds on human wellbeing, especially in vulnerable populations like children (Babina et al., 2012).

Drug-Drug Interactions and Biomarkers

  • Biomarker for Drug-Drug Interactions : A study on N1-methylnicotinamide as a biomarker for MATE-mediated renal drug-drug interactions highlights the importance of identifying and understanding biomarkers for assessing the effects of pharmaceutical compounds on human health (Müller et al., 2023).

Metabolism and Excretion

  • Metabolism and Disposition in Humans : Research on the metabolism and disposition of BMS-690514, an inhibitor targeting various receptors, underlines the complexity of drug metabolism and the necessity of thorough pharmacokinetic studies for safe and effective drug development (Christopher et al., 2010).

Mechanism of Action

If the compound is a drug, the mechanism of action refers to how it produces its effect in the body. This usually involves the drug’s interaction with certain proteins or enzymes .

properties

IUPAC Name

N-[(3R,4S)-4-cyclopropyl-1-methylsulfonylpyrrolidin-3-yl]-2-methoxypyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S/c1-22-15-11(4-3-7-16-15)14(19)17-13-9-18(23(2,20)21)8-12(13)10-5-6-10/h3-4,7,10,12-13H,5-6,8-9H2,1-2H3,(H,17,19)/t12-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXOZQGCQFIDMSY-OLZOCXBDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)NC2CN(CC2C3CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC=N1)C(=O)N[C@H]2CN(C[C@@H]2C3CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3R,4S)-4-cyclopropyl-1-methylsulfonylpyrrolidin-3-yl]-2-methoxypyridine-3-carboxamide

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